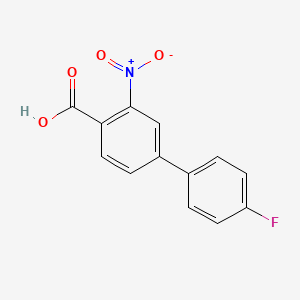
2-Chloro-5-(3-fluorophenyl)nicotinic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-5-(3-fluorophenyl)nicotinic acid, 95% (2C5FNA) is a novel compound that has been studied for its potential applications in scientific research. 2C5FNA is a derivative of nicotinic acid, a naturally occurring compound found in many foods. It has been used in a variety of laboratory studies, including those related to drug development, biochemistry, and physiology.
Aplicaciones Científicas De Investigación
2-Chloro-5-(3-fluorophenyl)nicotinic acid, 95% has been studied for its potential applications in scientific research. It has been used as a model compound to study the effects of halogenated aromatics on the pharmacokinetics and pharmacodynamics of drugs. It has also been used to study the effects of halogenated aromatics on the binding affinity of drugs to their target molecules. Furthermore, 2-Chloro-5-(3-fluorophenyl)nicotinic acid, 95% has been used to study the effects of halogenated aromatics on the metabolism of drugs in the body.
Mecanismo De Acción
2-Chloro-5-(3-fluorophenyl)nicotinic acid, 95% has been studied for its potential mechanism of action. It is believed that the halogenated aromatic component of 2-Chloro-5-(3-fluorophenyl)nicotinic acid, 95% may act as an antagonist at certain receptor sites, inhibiting the binding of other molecules to these sites. Furthermore, it is believed that the nicotinic acid component of 2-Chloro-5-(3-fluorophenyl)nicotinic acid, 95% may act as an agonist at certain receptor sites, promoting the binding of other molecules to these sites.
Biochemical and Physiological Effects
2-Chloro-5-(3-fluorophenyl)nicotinic acid, 95% has been studied for its potential biochemical and physiological effects. It has been shown to affect the metabolism of drugs in the body, as well as the binding affinity of drugs to their target molecules. Furthermore, 2-Chloro-5-(3-fluorophenyl)nicotinic acid, 95% has been shown to affect the pharmacokinetics and pharmacodynamics of drugs, as well as the expression of certain genes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Chloro-5-(3-fluorophenyl)nicotinic acid, 95% has several advantages for use in laboratory experiments. It is a relatively easy compound to synthesize, and it is relatively stable in the presence of common laboratory solvents. Furthermore, it is relatively non-toxic and does not produce significant amounts of waste. However, 2-Chloro-5-(3-fluorophenyl)nicotinic acid, 95% does have some limitations for use in laboratory experiments. It is relatively expensive, and it is not as soluble in common laboratory solvents as some other compounds.
Direcciones Futuras
There are several potential future directions for 2-Chloro-5-(3-fluorophenyl)nicotinic acid, 95%. One possibility is to use it as a model compound to study the effects of halogenated aromatics on the pharmacokinetics and pharmacodynamics of drugs. Another possibility is to use it to study the effects of halogenated aromatics on the binding affinity of drugs to their target molecules. Furthermore, 2-Chloro-5-(3-fluorophenyl)nicotinic acid, 95% could be used to study the effects of halogenated aromatics on the metabolism of drugs in the body. Finally, 2-Chloro-5-(3-fluorophenyl)nicotinic acid, 95% could be used to study the effects of halogenated aromatics on the expression of certain genes.
Métodos De Síntesis
2-Chloro-5-(3-fluorophenyl)nicotinic acid, 95% was first synthesized using a method known as the “Buchwald-Hartwig” reaction. This method involves the use of a palladium catalyst to form a C-N bond between a halogenated aromatic compound and a secondary amine. In the case of 2-Chloro-5-(3-fluorophenyl)nicotinic acid, 95%, the halogenated aromatic compound was 2-chloro-5-fluorophenyl and the secondary amine was nicotinic acid. This reaction was conducted in the presence of a base, such as sodium hydroxide, and the product was isolated by column chromatography.
Propiedades
IUPAC Name |
2-chloro-5-(3-fluorophenyl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClFNO2/c13-11-10(12(16)17)5-8(6-15-11)7-2-1-3-9(14)4-7/h1-6H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTWKSWDMMKJTDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CC(=C(N=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70673422 |
Source


|
| Record name | 2-Chloro-5-(3-fluorophenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70673422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(3-fluorophenyl)pyridine-3-carboxylic acid | |
CAS RN |
1214391-34-0 |
Source


|
| Record name | 2-Chloro-5-(3-fluorophenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70673422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














